![molecular formula C16H17ClOS B2791019 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol CAS No. 338391-85-8](/img/structure/B2791019.png)
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol
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Description
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol, more commonly known as Chlorpheniramine, is an antihistamine drug that is used to treat the symptoms of allergies, hay fever, and the common cold. Chlorpheniramine is one of the oldest and most widely used antihistamines, and it is available in over-the-counter (OTC) and prescription forms. Chlorpheniramine is a member of the ethanolamine class of antihistamines and is structurally related to diphenhydramine, another commonly used antihistamine.
Scientific Research Applications
- Optically Pure Enantiomers : The levorotatory and dextrorotatory enantiomers of this compound serve as valuable intermediates for preparing optically active therapeutic compounds with high optical purity . Researchers explore their use in drug synthesis due to their chirality and potential biological activity.
- Surface Modification : Researchers investigate the adsorption behavior of related compounds (such as 4-chlorophenyl isocyanide) on surfaces like Au(111) or Pt(111) . Understanding these interactions aids in designing functionalized surfaces for catalysis, sensors, and molecular electronics.
Pharmaceutical Intermediates
Materials Science
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClOS/c1-12-2-8-15(9-3-12)19-11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKIBFGULXEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol |
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